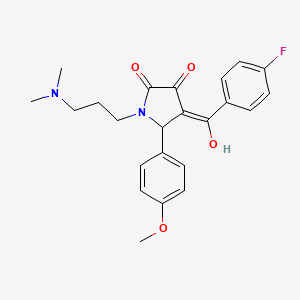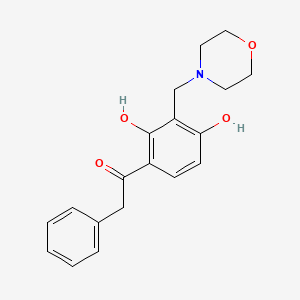
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone, also known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic properties. MPTP is a prodrug that is metabolized in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which selectively damages the dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Scientific Research Applications
Novel Amination Reactions and Synthetic Applications
- Research by Jurd (1978) on quinones and quinone methides illustrates novel side-chain amination reactions involving morpholine, leading to the formation of morpholino-3-phenylbenzofurans, showcasing the compound's utility in synthetic organic chemistry for constructing complex molecular frameworks Jurd, 1978.
Reactions with Phthalazinones and Pyridazinones
- The work by Mustafa et al. (1964) on the condensation of phthalazinones and pyridazinones with secondary amines and formaldehyde to produce Mannich bases indicates the role of morpholine in facilitating such reactions, potentially offering pathways to new pharmaceuticals or materials Mustafa et al., 1964.
Pharmacophore Mapping and Drug Design
- Marriott et al. (1999) demonstrated the use of pharmacophore mapping and 3D database searching, employing morpholine derivatives to identify novel lead compounds for muscarinic M(3) receptor antagonists. This highlights the compound's relevance in drug discovery processes Marriott et al., 1999.
Microwave-Assisted Synthetic Methodologies
- Aljohani et al. (2019) described an efficient microwave-assisted synthetic route towards Mannich bases of 4-hydroxyacetophenone derivatives involving morpholine, underscoring the compound's utility in green chemistry and rapid synthesis techniques Aljohani et al., 2019.
properties
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-17-7-6-15(18(22)12-14-4-2-1-3-5-14)19(23)16(17)13-20-8-10-24-11-9-20/h1-7,21,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFNQCWVPVHHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

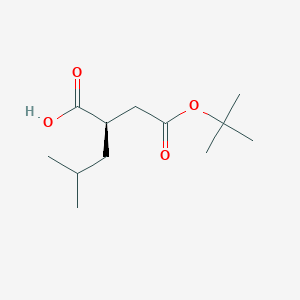
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
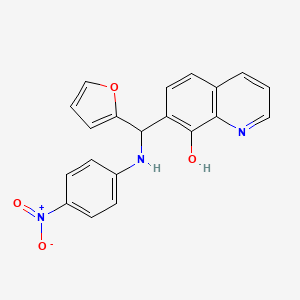
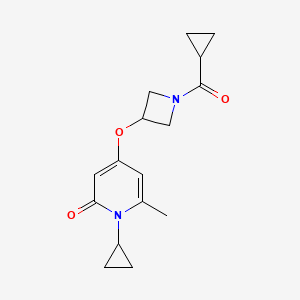
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)


![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)
![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)
